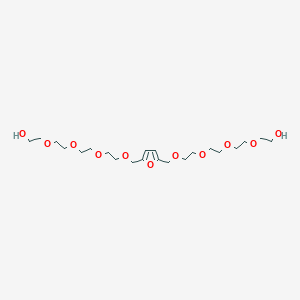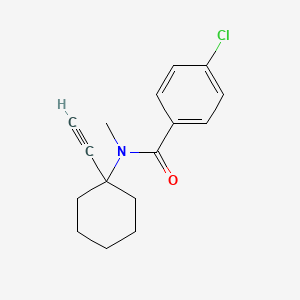
4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group attached to the benzene ring, an ethynyl group attached to the cyclohexyl ring, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with N-methyl-1-ethynylcyclohexylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of 4-chloro-N-(1-ethynylcyclohexyl)-N-methylbenzaldehyde.
Reduction: Formation of N-(1-ethynylcyclohexyl)-N-methylbenzamide.
Substitution: Formation of 4-hydroxy-N-(1-ethynylcyclohexyl)-N-methylbenzamide or 4-amino-N-(1-ethynylcyclohexyl)-N-methylbenzamide.
Scientific Research Applications
4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
4-Chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can be compared with other similar compounds, such as:
4-Chloro-N-(1-ethynylcyclohexyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
4-Chloro-N-(1-ethynylcyclohexyl)-N-propylbenzamide: Similar structure but with a propyl group instead of a methyl group.
4-Chloro-N-(1-ethynylcyclohexyl)-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61955-35-9 |
|---|---|
Molecular Formula |
C16H18ClNO |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
4-chloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H18ClNO/c1-3-16(11-5-4-6-12-16)18(2)15(19)13-7-9-14(17)10-8-13/h1,7-10H,4-6,11-12H2,2H3 |
InChI Key |
MHBVDMDGSBUICF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)Cl)C2(CCCCC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14562663.png)
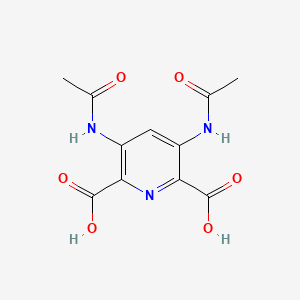
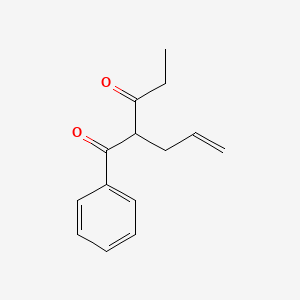
![N-Ethyl-2-[phenyl(2-phenylethenyl)arsanyl]ethan-1-amine](/img/structure/B14562678.png)
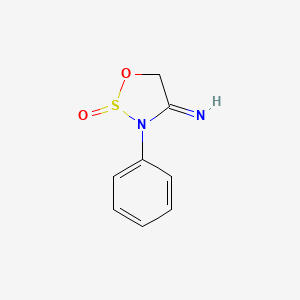
![(4E)-4-[(4-Bromophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14562683.png)


![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
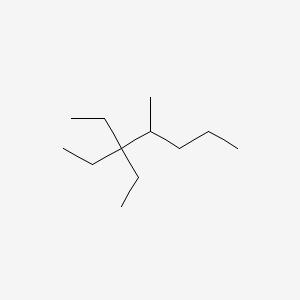
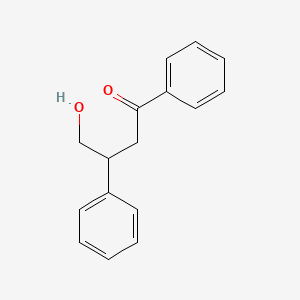
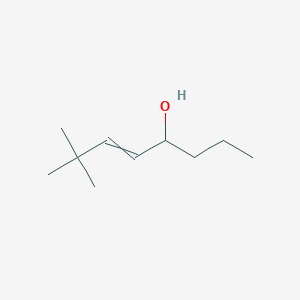
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
